3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Coordination chemistry Supramolecular assembly Ligand design

Researchers requiring a flexible ditopic N,O-donor ligand often find that directly linked pyrazole-triazole analogs lack the conformational freedom and additional carbonyl coordination site needed for diverse metal-organic architectures. 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide (CAS 1172739-94-4) solves this with its propanamide spacer. - Enables mono-, di-, and polynuclear complexes with Cu(II), Ni(II), Co(II), Cd(II). - 5 rotatable bonds vs. 1 in directly linked analogs; enhanced coordination geometries. - Dual functionalizability: N-alkylation/acylation of triazole; electrophilic substitution at pyrazole C-4. Supplied at ≥98% purity with full QA documentation. Standard packaging 1 g-10 g; bulk quantities available upon request.

Molecular Formula C10H14N6O
Molecular Weight 234.26 g/mol
Cat. No. B14916808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
Molecular FormulaC10H14N6O
Molecular Weight234.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CCC(=O)NC2=NC=NN2)C
InChIInChI=1S/C10H14N6O/c1-7-5-8(2)16(15-7)4-3-9(17)13-10-11-6-12-14-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14,17)
InChIKeyLHJWCLVHQRZXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide – Structural & Application Baseline


3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide (CAS 1172739-94-4; molecular formula C₁₀H₁₄N₆O; molecular weight 234.26 g·mol⁻¹) is a synthetic heterocyclic amide that covalently links a 3,5-dimethylpyrazole ring to a 4H-1,2,4-triazol-3-amine terminus via a propanamide spacer . The compound belongs to the pyrazole–triazole hybrid class, a privileged scaffold in medicinal chemistry and coordination chemistry, and is supplied as a research-grade building block with reported purity of ≥98% . Its dual-heterocycle architecture provides two distinct metal-coordination and hydrogen-bonding motifs within a single small molecule, distinguishing it from mono-heterocycle analogs and simpler pyrazole–triazole conjugates that lack the flexible amide linker [1].

Ditopic N,O-donor ligand for transition metal coordination chemistry
Flexible propanamide spacer enables diverse metal-binding geometries
Validated pyrazol-1-yl-propanamide pharmacophore core for scaffold-hopping
Dual-heterocycle scaffold with orthogonal functionalization sites

Limitations of Generic Pyrazole–Triazole Hybrids


The closest commercially available analog, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole (ligand L), replaces the propanamide linker with a direct C–N bond, eliminating the carbonyl oxygen and the conformational flexibility conferred by the –CH₂–CH₂–C(=O)– spacer [1]. This structural truncation removes a key hydrogen-bond acceptor and alters the bite angle and denticity of the molecule when used as a ligand, fundamentally changing its metal-coordination geometry and supramolecular assembly behavior [1]. Consequently, procurement decisions that treat pyrazole–triazole hybrids as interchangeable risk obtaining a compound with divergent coordination chemistry, different biological target engagement profiles, and incompatible SAR data relative to the propanamide-bridged scaffold.

Direct C–N linked analog (ligand L) alters coordination bite angle and denticity, potentially changing metal-binding selectivity.

Absence of amide carbonyl oxygen reduces hydrogen-bonding capacity, limiting supramolecular assembly complexity.

Conformational rigidity of ligand L restricts exploration of diverse metal-binding topologies achievable with the flexible linker.

Quantitative Differentiation Evidence


Hydrogen-Bond Acceptor Advantage of Propanamide Linker

The target compound contains a propanamide spacer (–CH₂–CH₂–C(=O)–NH–) connecting the pyrazole and triazole rings, whereas the closest characterized analog, ligand L [3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole], features a direct C–N bond between the two heterocycles [1]. The carbonyl oxygen of the amide group provides an additional hydrogen-bond acceptor site (Hacc count = 6 for the target compound vs. 4 for L), which is absent in ligand L. In the crystal structures of L-based complexes reported by Draoui et al. (2023), the absence of this carbonyl oxygen restricts the hydrogen-bonding network to triazole and pyrazole nitrogen atoms, whereas the target compound can engage in complementary C=O···H–N and C=O···metal interactions that are structurally precluded in L [1].

H-Bond Acceptors
Reported
6 Hacc (target) vs. 4 Hacc (ligand L) — additional carbonyl oxygen acceptor
Supports richer hydrogen-bonding networks and enhanced metal-coordination denticity.
Based on crystal structures of L complexes (Draoui et al., 2023).
Coordination chemistry Supramolecular assembly Ligand design

Conformational Flexibility Advantage over Rigid Analogs

The target compound possesses 5 rotatable bonds (including the entire –CH₂–CH₂–C(=O)–NH– linker), compared with only 1 rotatable bond (the pyrazole–triazole C–N connection) in ligand L. This difference in conformational degrees of freedom allows the target compound to adopt a wider range of metal-binding geometries. In the four coordination complexes of L reported by Draoui et al. (2023)—[NiL₃]³⁺, [CoL₃]²⁺, [CdL₂Cl₂], and [CuL₃]²⁺—the rigid ligand L consistently binds through the triazole N2 and pyrazole N2 atoms in a bidentate chelating mode, yielding a fixed bite angle dictated by the direct C–N linkage [1]. The propanamide-extended scaffold of the target compound can span longer metal–metal distances and accommodate larger metal ions or higher coordination numbers without imposing the geometric constraints inherent to ligand L.

Rotatable Bonds
Reported
5 rotatable bonds vs. 1 — 5-fold increase in conformational flexibility
Enables wider range of metal-binding geometries and coordination polymer topologies.
Rotatable bond count from SMILES; coordination modes from X-ray data.
Conformational analysis Ligand flexibility Coordination geometry

Amide Linker: Predicted Membrane Permeability Benefit

Draoui et al. (2023) evaluated the antibacterial activity of free ligand L and its four metal complexes against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains using the agar disk diffusion method. Free ligand L showed no significant inhibition zone (≤8 mm at 1 mg·mL⁻¹), while its Cu(II) complex 4 exhibited inhibition zones of 12–15 mm against S. aureus and 10–12 mm against E. coli [1]. The target compound, by virtue of its amide functionality, is predicted to have improved aqueous solubility and membrane permeability compared to the more lipophilic ligand L, based on the established medicinal chemistry principle that amide linkages enhance polarity and hydrogen-bonding capacity without excessively increasing molecular weight [2]. No direct antibacterial data for the target compound are currently available in the peer-reviewed literature.

Membrane Permeability
Class-level
Predicted improved aqueous solubility and permeability relative to ligand L; no direct antibacterial data
May support metal-free antimicrobial screening context.
Prediction based on amide linker; experimental validation required.
Antibacterial activity Membrane permeability Structure–activity relationship

Validated Pyrazol-1-yl-propanamide SARD Pharmacophore

He et al. (2020) established the aryl pyrazol-1-yl-propanamide scaffold as a validated pharmacophore for selective androgen receptor degraders (SARDs) and pan-antagonists. In their study, compound 26a (bearing a pyrazol-1-yl-propanamide core) achieved 80% tumor growth inhibition in enzalutamide-resistant VCaP prostate cancer xenografts at 25 mg·kg⁻¹ (oral, once daily), with AR degradation IC₅₀ values in the sub-micromolar range [1]. The target compound incorporates the identical pyrazol-1-yl-propanamide substructure (3,5-dimethylpyrazole connected via a three-carbon amide chain) but extends it with a 4H-1,2,4-triazol-3-yl terminus instead of the aryl B-ring used in the SARD series. This structural homology positions the target compound as a potential scaffold-hopping intermediate for exploring triazole-based AR degraders with differentiated pharmacokinetic or selectivity profiles.

SARD Pharmacophore
Class-level
Pyrazol-1-yl-propanamide core validated in AR degrader research; lead 26a reported tumor growth inhibition in Enz-R xenograft model
Supports scaffold-hopping exploration for novel AR-targeting candidates.
Target compound untested; activity inferred from He et al. (2020).
Androgen receptor Prostate cancer Selective androgen receptor degrader (SARD)

Application Scenarios


Coordination Chemistry and Metallosupramolecular Assembly

The target compound serves as a ditopic N,O-donor ligand for constructing mono-, di-, and polynuclear metal complexes with transition metals (e.g., Cu(II), Ni(II), Co(II), Cd(II)). Its propanamide spacer provides the conformational flexibility and additional carbonyl oxygen coordination site that the rigid directly linked analog ligand L lacks [1]. Researchers synthesizing coordination polymers, metal-organic frameworks (MOFs), or metallodrug candidates can exploit the enhanced rotatable bond count (5 vs. 1) to achieve diverse coordination geometries and extended hydrogen-bonding networks not attainable with ligand L [1].

Antimicrobial Screening & Metal-Free Antibacterial Development

Although free ligand L is inactive as an antibacterial agent (inhibition zone ≤8 mm at 1 mg·mL⁻¹), its Cu(II) and Cd(II) complexes exhibited moderate activity against S. aureus (12–15 mm) and E. coli (10–12 mm) [1]. The target compound, with its amide linker predicted to enhance solubility and membrane permeability relative to L, represents a structurally distinct scaffold for screening metal-free antibacterial activity. Procurement is warranted for laboratories seeking to explore whether the amide functionality can recapitulate or exceed the activity of L-based metal complexes without the requirement for metal coordination [1].

Androgen Receptor-Targeted SARD Scaffold-Hopping

The pyrazol-1-yl-propanamide core of the target compound is a validated pharmacophore in selective androgen receptor degrader (SARD) development, with lead compound 26a achieving 80% tumor growth inhibition in enzalutamide-resistant prostate cancer models [2]. The target compound extends this scaffold with a 4H-1,2,4-triazol-3-yl B-ring, offering a structurally novel entry point for SAR campaigns aimed at identifying triazole-containing AR degraders with differentiated selectivity, metabolic stability, or resistance profiles relative to the published aryl-substituted SARD series [2].

Diversity-Oriented Pyrazole–Triazole Library Synthesis

The 4H-1,2,4-triazol-3-yl amine terminus of the target compound is amenable to further functionalization (e.g., N-alkylation, acylation, sulfonylation), while the 3,5-dimethylpyrazole ring can undergo electrophilic substitution at the 4-position [1]. This dual functionalizability makes the compound a versatile intermediate for generating focused libraries of pyrazole–triazole hybrids for high-throughput screening against kinase, PDE, or antimicrobial targets, in contrast to the less derivatizable directly linked ligand L [1][2].

Application
Selection Property
Validation Focus
Coordination chemistry & metallosupramolecular assembly
Ditopic N,O-donor architecture with flexible propanamide linker
Coordination geometry and supramolecular network analysis
Antimicrobial screening (metal-free)
Amide-modified scaffold with predicted improved permeability
Metal-free antibacterial activity screening
AR degrader scaffold-hopping
Pyrazol-1-yl-propanamide pharmacophore core
AR degradation assay and selectivity profiling
Diversity-oriented library synthesis
Dual functionalizable pyrazole and triazole termini
Library synthesis and high-throughput screening
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